Phenol, 4-(1-ethenyl-1,5-dimethyl-4-hexenyl)-
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Overview
Description
Phenol, 4-(1-ethenyl-1,5-dimethyl-4-hexenyl)- is a chemical compound with a complex structure that includes a phenol group and a hexenyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-(1-ethenyl-1,5-dimethyl-4-hexenyl)- typically involves the alkylation of phenol with a suitable alkylating agent. One common method is the Friedel-Crafts alkylation, where phenol reacts with 1-ethenyl-1,5-dimethyl-4-hexenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
In an industrial setting, the production of Phenol, 4-(1-ethenyl-1,5-dimethyl-4-hexenyl)- may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-(1-ethenyl-1,5-dimethyl-4-hexenyl)- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The double bonds in the hexenyl side chain can be reduced to form saturated compounds.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinones and related compounds.
Reduction: Saturated phenol derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
Phenol, 4-(1-ethenyl-1,5-dimethyl-4-hexenyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phenol, 4-(1-ethenyl-1,5-dimethyl-4-hexenyl)- involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The hexenyl side chain may interact with lipid membranes, affecting their fluidity and function .
Comparison with Similar Compounds
Similar Compounds
Phenol, 5-(1,5-dimethyl-4-hexenyl)-2-methyl-: Known for its antimicrobial properties.
Benzene, 1-(1,5-dimethyl-4-hexenyl)-4-methyl-: Used in the synthesis of fragrances and flavors.
Uniqueness
Its combination of a phenol group and a hexenyl side chain makes it a versatile compound in various fields .
Properties
CAS No. |
349473-22-9 |
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Molecular Formula |
C16H22O |
Molecular Weight |
230.34 g/mol |
IUPAC Name |
4-(3,7-dimethylocta-1,6-dien-3-yl)phenol |
InChI |
InChI=1S/C16H22O/c1-5-16(4,12-6-7-13(2)3)14-8-10-15(17)11-9-14/h5,7-11,17H,1,6,12H2,2-4H3 |
InChI Key |
NKPZXOJBJDJHJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(C)(C=C)C1=CC=C(C=C1)O)C |
Origin of Product |
United States |
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